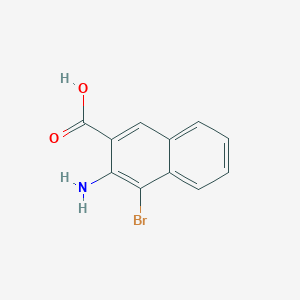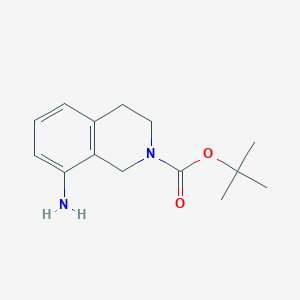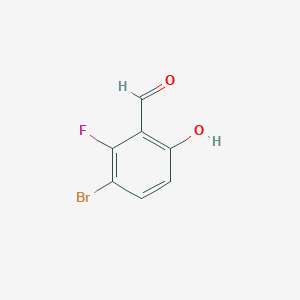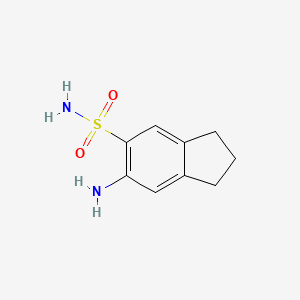
7-bromo-3-methylquinazolin-4(3H)-one
Übersicht
Beschreibung
7-Bromo-3-methylquinazolin-4(3H)-one, also known as 7-bromo-3-methyl-2(3H)-benzothiazolone, is a synthetic compound which has been used in the synthesis of various drugs, including the anti-inflammatory drug tepoxalin. It is a white crystalline solid with a melting point of 166-168°C. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research.
Wirkmechanismus
The mechanism of action of 7-bromo-3-methylquinazolin-4(3H)-onethylquinazolin-4(3H)-one is not yet fully understood. However, it is believed that the compound acts as an inhibitor of prostaglandin synthesis, which is involved in the regulation of inflammation. In addition, it is believed that the compound may act as an inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-bromo-3-methylquinazolin-4(3H)-onethylquinazolin-4(3H)-one are not yet fully understood. However, it is believed that the compound may act as an anti-inflammatory agent, due to its ability to inhibit prostaglandin synthesis. In addition, it is believed that the compound may also act as an analgesic, due to its ability to inhibit COX-2.
Vorteile Und Einschränkungen Für Laborexperimente
7-Bromo-3-methylquinazolin-4(3H)-one has several advantages for lab experiments. It is relatively inexpensive, easy to synthesize, and has a relatively low melting point. In addition, it is stable at room temperature and is soluble in common organic solvents. However, it is not stable in the presence of strong acids and bases, and has a low solubility in water.
Zukünftige Richtungen
There are numerous potential future directions for research on 7-bromo-3-methylquinazolin-4(3H)-onethylquinazolin-4(3H)-one. These include further investigations into its mechanism of action, its biochemical and physiological effects, its potential applications in medicinal chemistry and pharmaceutical research, and its potential as a starting material for the synthesis of other compounds. In addition, further research could be conducted into the synthesis of polymers from this compound, as well as its potential use in the synthesis of other drugs. Finally, further research could be conducted into the safety and toxicity of this compound, as well as its potential side effects.
Wissenschaftliche Forschungsanwendungen
7-Bromo-3-methylquinazolin-4(3H)-one has been used in various areas of scientific research, including medicinal chemistry, organic synthesis, and pharmaceutical research. It has been used in the synthesis of various drugs, including the anti-inflammatory drug tepoxalin. It has also been used as a starting material for the synthesis of other compounds, such as 7-bromo-3-methylquinazolin-4(3H)-onethylbenzothiazolone and 7-bromo-3-methylquinazolin-4(3H)-onethylbenzimidazole. In addition, it has been used in the synthesis of various polymers, such as poly(methyl quinazolin-4-one) and poly(7-bromo-3-methylquinazolin-4(3H)-onethyl quinazolin-4-one).
Eigenschaften
IUPAC Name |
7-bromo-3-methylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-12-5-11-8-4-6(10)2-3-7(8)9(12)13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLDEWORNSLMPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C1=O)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(Chloromethyl)-6-methoxypyridin-2-yl]ethyl methanesulfonate](/img/structure/B1374993.png)



![3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B1374999.png)


![5-bromo-4-chloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1375007.png)



